1-(5-Nitrothiazol-2-yl)imidazolidine-2-thione is a sulfur-containing heterocyclic compound characterized by its unique structure that combines imidazolidine and thiazole moieties. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry. The molecular formula for this compound is , and its molecular weight is approximately 186.2 g/mol .
1-(5-Nitrothiazol-2-yl)imidazolidine-2-thione is classified under the category of thiazole derivatives, which are known for their diverse pharmacological properties. It is often studied in the context of drug development, particularly for its potential antimicrobial and anticancer activities. The compound can be sourced from various chemical databases, including PubChem and the European Chemicals Agency (ECHA), which provide detailed information on its properties and classifications .
The synthesis of 1-(5-Nitrothiazol-2-yl)imidazolidine-2-thione typically involves multi-step organic reactions, including condensation and cyclization processes. One common method includes:
Technical details regarding specific reagents, solvents, and reaction conditions (temperature, time) can vary depending on the specific synthetic route chosen .
1-(5-Nitrothiazol-2-yl)imidazolidine-2-thione can participate in several chemical reactions:
These reactions are significant in developing new therapeutic agents based on the core structure of this compound .
The mechanism of action for 1-(5-Nitrothiazol-2-yl)imidazolidine-2-thione primarily revolves around its interaction with biological macromolecules. It is hypothesized that:
Research into these mechanisms is ongoing, with studies focusing on elucidating the specific targets within microbial or cancerous cells .
1-(5-Nitrothiazol-2-yl)imidazolidine-2-thione exhibits several notable physical properties:
Chemical properties include:
These properties are crucial for determining suitable applications and handling procedures .
The applications of 1-(5-Nitrothiazol-2-yl)imidazolidine-2-thione extend across various scientific fields:
1-(5-Nitrothiazol-2-yl)imidazolidine-2-thione represents a structurally distinctive hybrid heterocyclic compound, merging pharmacologically significant nitrothiazole and imidazolidinethione motifs. Its unique architecture positions it within medicinal chemistry research as a potential pharmacophore for targeting infectious diseases and modulating enzymatic activity. Unlike simpler heterocycles, its fused system offers complex electronic properties and diverse interaction capabilities with biological targets, warranting detailed investigation into its historical development and structural classification [1] [5].
The compound emerged from systematic explorations into nitrothiazole derivatives during the 1960s–1970s, a period marked by intensified screening of heterocyclic systems for antiparasitic agents. Its first documented synthesis and biological evaluation occurred under French patent FR2129953B1 (1971), assigned to Rhône-Poulenc SA, which detailed its preparation via nucleophilic substitution between 2-amino-5-nitrothiazole and carbon disulfide, followed by cyclization with dihaloethane under basic conditions [4]. This synthetic route capitalized on established methodologies for thiazole and imidazolidine chemistry but applied them to create a novel hybrid scaffold.
Initial pharmacological interest stemmed from its efficacy against Schistosoma mansoni (causative agent of bilharziasis/schistosomiasis) in murine models. Studies demonstrated significant reduction in worm burden and egg viability, positioning it alongside contemporary antiparasitic nitrothiazoles like niridazole. However, its development trajectory diverged due to undisclosed toxicity or efficacy limitations, preventing clinical advancement [6]. Despite this, it remains a reference compound for structure-activity relationship (SAR) studies within nitrothiazole hybrids.
Key Developments:
Table 1: Historical Milestones in the Development of 1-(5-Nitrothiazol-2-yl)imidazolidine-2-thione
Year | Event | Significance |
---|---|---|
1971 | Patent FR2129953B1 granted | First disclosure of synthesis and therapeutic potential |
1974 | Anti-schistosomal efficacy demonstrated in Bulletin de la Société de Pathologie Exotique | Validation of antiparasitic activity in vivo |
2000s | Incorporation into hybrid pharmacophores targeting bacterial enzymes | Repurposing as a SAT inhibitor precursor and chemical probe |
This compound exemplifies a bicyclic hybrid system where a 5-nitrothiazole ring connects covalently to the N1-position of a 2-imidazolidinethione moiety. Each ring contributes distinct electronic and steric properties:
Thiazole’s sulfur atom enhances membrane permeability and contributes to π-stacking interactions within protein binding pockets.
Imidazolidine-2-thione Component:
Electronic Properties:Computational analyses predict significant polarization across the molecule:
Classification Relative to Analogues:Table 2: Structural Comparison of Key Nitrothiazole-Imidazolidinethione Hybrids
Compound | Core Structure | Key Modifications | Pharmacological Notes |
---|---|---|---|
1-(5-Nitrothiazol-2-yl)imidazolidine-2-thione | Thiazole-Imidazolidinethione | Unsubstituted imidazolidine ring | Schistosomicidal, SAT inhibitor precursor |
BI-87G3 [2] | Thiazole-Benzothiazole | Benzothiazole replaces imidazolidine | JNK kinase inhibition |
1-(5-Nitrothiazol-2-yl)-3-methylimidazolidine-2-thione | Thiazole-Imidazolidinethione | Methyl group at imidazolidine N3 | Enhanced metabolic stability (theoretical) |
SAT inhibitor hybrids [10] | Thiazole-Thiadiazole-Carboxamide | Imidazolidine replaced by thiadiazole-amide | Serine acetyltransferase (SAT) inhibition |
Synthetic Accessibility:The compound’s synthesis remains straightforward via two dominant routes:
2-Amino-5-nitrothiazole + CS₂ → Intermediate isothiocyanate Intermediate + 1,2-Dibromoethane + Base → Target Compound
2-Chloro-5-nitrothiazole + Imidazolidine-2-thione → Target Compound
Its synthetic flexibility enables rapid generation of analogues, such as N3-alkylated derivatives or hybrids annealed to additional rings (e.g., triazolothiadiazoles), enhancing SAR exploration for target engagement [1] [10].
Role in Modern Drug Design:As a "privileged scaffold" component, this hybrid system offers:
Table 3: Key Heterocyclic Substructures in 1-(5-Nitrothiazol-2-yl)imidazolidine-2-thione
Substructure | Hantzsch-Widman Nomenclature | Aromaticity | Bioactive Role |
---|---|---|---|
5-Nitrothiazole | 5-Nitro-1,3-thiazole | Aromatic | Electrophilicity, membrane penetration |
Imidazolidine-2-thione | Imidazolidine-2-thione | Non-aromatic | Hydrogen bonding, metal chelation |
CAS No.: 4021-34-5
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 731002-50-9